molecular formula C10H9N3OS B8283279 5-(4-Pyridylmethyl)-2-thiouracil

5-(4-Pyridylmethyl)-2-thiouracil

Cat. No. B8283279
M. Wt: 219.27 g/mol
InChI Key: PEECAXUIEQWNMW-UHFFFAOYSA-N
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Patent
US04154834

Procedure details

Ethyl 3-pyridylmethoxyacetate is converted into 5-(3-pyridylmethoxy)-2-thiouracil by the general procedure of Example 1 (i). Substitution of 5-(3-pyridylmethoxy)-2-thiouracil for 5-(4-pyridylmethyl)-2-thiouracil in the general procedure of Example 1 gives 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-5-(3-pyridylmethoxy)-4-pyrimidone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-pyridylmethoxy)-2-thiouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](COCC(OCC)=O)[CH:2]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][O:22][C:23]2[C:24](=[O:30])[NH:25][C:26](=[S:29])[NH:27][CH:28]=2)[CH:16]=1.Cl[C:32]1[C:33]([CH2:38][S:39][CH2:40][CH2:41][NH:42][C:43]2NC(=S)[C:46](CC3C=NC=CC=3)=[CH:45][N:44]=2)=[N:34]C=CC=1>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:32][C:23]2[C:24](=[O:30])[NH:25][C:26](=[S:29])[NH:27][CH:28]=2)=[CH:5][CH:6]=1.[CH3:46][C:45]1[NH:44][CH:43]=[N:42][C:41]=1[CH2:40][S:39][CH2:38][CH2:33][NH:34][C:26]1[NH:25][C:24](=[O:30])[C:23]([O:22][CH2:21][C:17]2[CH:16]=[N:15][CH:20]=[CH:19][CH:18]=2)=[CH:28][N:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)COCC(=O)OCC
Step Two
Name
5-(3-pyridylmethoxy)-2-thiouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)COC=1C(NC(NC1)=S)=O
Step Three
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)CSCCNC1=NC=C(C(N1)=S)CC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC=1C(NC(NC1)=S)=O
Name
Type
product
Smiles
CC1=C(N=CN1)CSCCNC1=NC=C(C(N1)=O)OCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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